molecular formula C8H8BrN3O B13050114 2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine

2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine

Katalognummer: B13050114
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: OIXIMQJIJIBQAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The molecular formula of this compound is C8H8BrN3O, and it has a molecular weight of 242.07 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yield.

    Temperature: Elevated temperatures are used to facilitate the reaction.

    Reaction time: The reaction is relatively fast, often completed within minutes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to improve yield and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: These reactions can modify the functional groups on the imidazo[1,2-A]pyridine ring.

    Cyclization reactions: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the imidazo[1,2-A]pyridine scaffold .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry .

Eigenschaften

Molekularformel

C8H8BrN3O

Molekulargewicht

242.07 g/mol

IUPAC-Name

2-bromo-6-methoxyimidazo[1,2-a]pyridin-7-amine

InChI

InChI=1S/C8H8BrN3O/c1-13-6-3-12-4-7(9)11-8(12)2-5(6)10/h2-4H,10H2,1H3

InChI-Schlüssel

OIXIMQJIJIBQAH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN2C=C(N=C2C=C1N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.